molecular formula C9H10O2 B14372608 3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one CAS No. 89880-38-6

3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one

Cat. No.: B14372608
CAS No.: 89880-38-6
M. Wt: 150.17 g/mol
InChI Key: WUSKTBRXXKPOJJ-UHFFFAOYSA-N
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Description

3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one is an organic compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a benzofuran core with a methyl group at the third position and a ketone functional group at the sixth position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, starting from 2-hydroxyacetophenone, the compound can be synthesized via an intramolecular aldol condensation reaction.

    Intramolecular Aldol Condensation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and precise temperature control.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide

      Conditions: Acidic or basic medium

      Products: Corresponding carboxylic acids or ketones

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride

      Conditions: Solvent like ethanol or tetrahydrofuran

      Products: Alcohols or alkanes

  • Substitution

      Reagents: Halogenating agents like bromine or chlorine

      Conditions: Solvent like dichloromethane

      Products: Halogenated derivatives

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one has several scientific research applications:

  • Chemistry

    • Used as a building block in organic synthesis.
    • Precursor for the synthesis of more complex benzofuran derivatives.
  • Biology

    • Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine

    • Investigated for its potential use in drug development, particularly for its benzofuran core which is present in many bioactive compounds.
  • Industry

    • Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one

    • Similar structure with a methyl group at the second position.
    • Exhibits different chemical reactivity and biological activity.
  • 4-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one

    • Methyl group at the fourth position.
    • Different physical and chemical properties.

Uniqueness

3-Methyl-4,7-dihydro-1-benzofuran-6(5H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methyl group at the third position and the ketone functional group at the sixth position distinguishes it from other benzofuran derivatives.

Properties

CAS No.

89880-38-6

Molecular Formula

C9H10O2

Molecular Weight

150.17 g/mol

IUPAC Name

3-methyl-5,7-dihydro-4H-1-benzofuran-6-one

InChI

InChI=1S/C9H10O2/c1-6-5-11-9-4-7(10)2-3-8(6)9/h5H,2-4H2,1H3

InChI Key

WUSKTBRXXKPOJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=C1CCC(=O)C2

Origin of Product

United States

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